1(2H)-喹啉甲酰氯,3,4-二氢-

描述

“1(2H)-Naphthalenone, 3,4-dihydro-” is a chemical compound with the formula C10H10O and a molecular weight of 146.1858 . It is also known by other names such as α-Tetralone, 1-Tetralone, 1,2,3,4-Tetrahydronaphthalen-1-one, 3,4-Dihydro-1 (2H)-naphthalenone, 3,4-Dihydro-2H-naphthalen-1-one, and 3,4-Dihydro-1 (2H)-naphthaleneone .

Molecular Structure Analysis

The molecular structure of “1(2H)-Naphthalenone, 3,4-dihydro-” can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

“1(2H)-Naphthalenone, 3,4-dihydro-” has a molecular weight of 146.1858 . More detailed physical and chemical properties were not found in the sources I accessed.科学研究应用

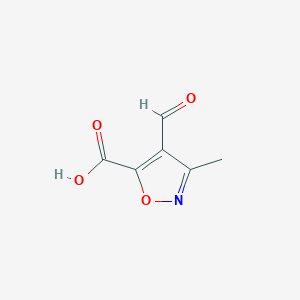

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance

Specific Scientific Field

Chemistry, specifically synthetic chemistry.

Application Summary

3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives are privileged structures, which has increased their relevance due to their biological activity in front of a broad range of targets, but especially for their importance as synthetic precursors of a variety of compounds with marked biological activity .

Methods of Application

The review includes general aspects such as those related to nomenclature, synthesis, and biological activity, but also highlights the importance of DHPos as building blocks of other relevant structures .

Results or Outcomes

Biological activities of 3,4-DHPo, such as vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal, have demonstrated this heterocycle’s potential in medicinal chemistry .

3,4-Dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase

Specific Scientific Field

Biochemistry and Pharmacology.

Application Summary

These studies led to the identification of 3,4-dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine and its derivatives as a new class of PfDHODH inhibitor .

Methods of Application

PfDHODH is targeted by the inhibitor DSM265, which binds to a hydrophobic pocket located at the N-terminus where ubiquinone binds, which is known to be structurally divergent from the mammalian orthologue .

Results or Outcomes

The hit compounds identified in this study are selective for PfDHODH without inhibition of the human enzymes .

Design, Synthesis and Biological Evaluation of 3,4-Dihydronaphthalen-1(2H)-One Derivatives as Bcl-2 Inhibitors

Application Summary

A series of new 3,4-dihydronaphthalen-1(2H)-one derivatives were designed and synthesized. These compounds exhibited obvious anticancer activities and their cytotoxicities for LO2 cell lines were lower than DOX, especially for 6b and 6d .

Methods of Application

The compounds were synthesized by the Claisen–Schmidt condensation reaction .

Results or Outcomes

The inhibition activities against the Bcl-2 protein for 6b was evaluated and the result shows that lipophilic 3,4-dimethoxybenzylidene and 3,4-dihydronaphthalen-1(2H)-one could bind slightly to the active pockets of the Bcl-2 protein .

Overview on Developed Synthesis Procedures of Coumarin Heterocycles

Application Summary

This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties .

Methods of Application

The reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .

Results or Outcomes

Coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

One-Pot Synthesis of 3,4-Dihydro-2(H)-Pyrimidinones

Application Summary

A series of choline-based ionic liquids (CIL) have been synthesized .

Methods of Application

The synthesis of 3,4-dihydro-2(H)-pyrimidinones was carried out .

Results or Outcomes

The results suggested that both the cations and the anions have significant influences on their properties such as thermostabilities, acidities and their performances for the synthesis of 3,4-dihydro-2(H)-pyrimidinones .

Design and Synthesis of Novel 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides-based Strobilurins as Potent Fungicide Candidates

Application Summary

A series of novel 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins was designed, synthesized, and tested against various phytopathogenic fungi .

Methods of Application

The compounds were synthesized and tested against various phytopathogenic fungi .

Results or Outcomes

Compounds exhibited substantial and broad spectrum antifungal activities against the tested phytopathogenic fungi, especially compound 7b, which showed 100%, 80%, 90%, and 90% antifungal activity(in vitro) against Erysiphe graminis(E. graminis), Puccinia sorghi Schw.(P. sorghi Schw.), Colletotrichum lagenarium(C. lagenarium), and Pseudoperonospora cubensis(P. cubensis) at 300 μg/mL, respectively .

属性

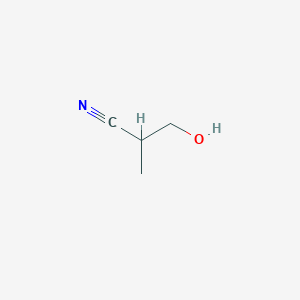

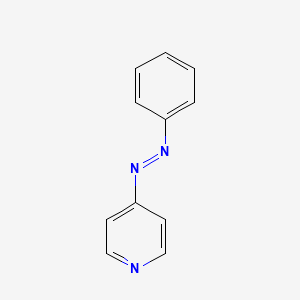

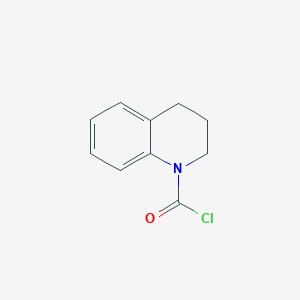

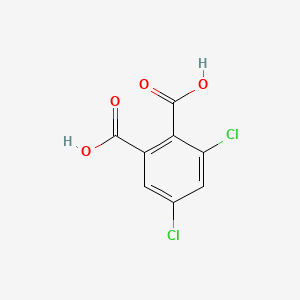

IUPAC Name |

3,4-dihydro-2H-quinoline-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGMMKVSHXVQCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544546 | |

| Record name | 3,4-Dihydroquinoline-1(2H)-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro- | |

CAS RN |

2616-50-4 | |

| Record name | 3,4-Dihydroquinoline-1(2H)-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 2-[(1-oxopropyl)amino]-, methyl ester](/img/structure/B3050390.png)

![2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B3050391.png)

![10H-1,2,5-Oxadiazolo[3,4-a]carbazole](/img/structure/B3050392.png)

![2,2'-[Methylenebis(oxy)]bisethanol](/img/structure/B3050399.png)